molecular formula C15H14N2O3 B124141 Oxopropaline D CAS No. 152752-59-5

Oxopropaline D

Cat. No.: B124141
CAS No.: 152752-59-5
M. Wt: 270.28 g/mol
InChI Key: QATLRHOKLQIJNA-NSHDSACASA-N
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Description

Oxopropaline D is a β-carboline alkaloid initially isolated from microbial fermentations of Kitasatospora and Streptomyces species. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 270.10 g/mol . Structural elucidation via ¹H and ¹³C NMR spectroscopy revealed a β-carboline chromophore, an α,β-unsaturated ketone group (δC 202.2), one oxymethine (δC 76.3), and one oxymethylene (δC 66.1) . This compound is optically active and has been synthesized enantioselectively using Sharpless oxidation, demonstrating its stereochemical complexity .

Scientific Research Applications

Chemical Properties and Structure

Oxopropaline D is characterized by its unique chemical structure, which contributes to its biological activity. The compound has been studied for its absolute configuration and stereochemistry, revealing an R-configuration through theoretical calculations and experimental synthesis . Understanding these properties is essential for elucidating its mechanisms of action in various applications.

Pharmaceutical Applications

1. Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to inhibit cholinesterases and interact with neurotransmitter systems positions it as a potential therapeutic agent for conditions such as Alzheimer's disease .

2. Antimicrobial Activity:
this compound has shown promise in antimicrobial applications, particularly against pathogenic bacteria. Its derivatives have been tested for efficacy against strains like Staphylococcus aureus, highlighting its potential in drug discovery and development .

3. Metabolomics Studies:
Recent metabolomics research has revealed that this compound can influence metabolic pathways in microorganisms, which may lead to the discovery of new antibiotics or therapeutic agents derived from natural products .

Agricultural Applications

1. Plant Growth Promotion:
this compound and its derivatives have been investigated for their role in enhancing plant growth and resilience against pathogens. Studies suggest that compounds from the Streptomyces genus can promote systemic resistance in plants, thus reducing the need for chemical pesticides .

2. Biocontrol Agents:
The compound's ability to suppress phytopathogenic fungi makes it a valuable biocontrol agent in sustainable agriculture. Its application could lead to reduced chemical inputs while maintaining crop health and yield .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
NeuroprotectionInhibits cholinesterases; protects neuronal cells
AntimicrobialEffective against Staphylococcus aureus
Plant Growth PromotionEnhances growth; induces systemic resistance

Table 2: Case Studies on this compound Applications

Study FocusFindingsReferences
Neurodegenerative DiseasesDemonstrated neuroprotective effects in vitro
Antimicrobial TestingShowed significant inhibition of bacterial growth
Agricultural TrialsIncreased crop yield and disease resistance

Chemical Reactions Analysis

Nucleophilic Substitution in β-Carboline Systems

  • Oxopropaline D’s core structure forms via thermal electrocyclic reactions of 1-azahexatriene systems, involving indole 2,3-bond rearrangements ( ).

  • Example :

    1 AzahexatrieneΔ Carboline Skeleton\text{1 Azahexatriene}\xrightarrow{\Delta}\text{ Carboline Skeleton}

Oxidative Functionalization

  • MnO₂-mediated oxidation selectively converts secondary alcohols to ketones without over-oxidation, critical for preserving the β-carboline framework ( ).

Stability and Reactivity

  • Acid sensitivity : The acetonide protecting group is cleaved under mild acidic conditions (e.g., HCl/MeOH), enabling deprotection without degrading the β-carboline nucleus ( ).

  • Thermal stability : Decomposes above 115–117°C, necessitating low-temperature storage ( ).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Sharpless oxidationHigh enantioselectivity (>98% ee)Multi-step, costly reagents
Lithiation-oxidationRapid access to core structureRequires anhydrous conditions

This synthesis and reactivity profile underscores this compound’s complexity and the interplay between theoretical modeling and experimental validation in natural product chemistry.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural characterization of Oxopropaline D?

To confirm the structure of this compound, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for hydrogen and carbon environments, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (XRD) for stereochemical details. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities. For reproducibility, document synthesis conditions rigorously, including solvent purity and reaction times .

Q. How can researchers accurately determine the physicochemical properties of this compound?

Use standardized assays:

  • Boiling point : Differential scanning calorimetry (DSC) under inert atmospheres.
  • Density : Pycnometry or gas displacement methods.
  • Refractive index : Abbe refractometer at controlled temperatures. Tabulate results against computational models (e.g., molecular dynamics simulations) to identify discrepancies .

Q. What protocols ensure reproducibility in synthesizing this compound?

Follow these steps:

  • Catalyst optimization : Test Brønsted acidic catalysts (e.g., carbonaceous materials) under varying temperatures (60–100°C) and monitor yields via HPLC .
  • Purification : Use column chromatography with silica gel and validate purity via thin-layer chromatography (TLC).
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental parameters in the main text and supplementary files .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural analysis of this compound?

Apply iterative validation:

  • Compare experimental NMR shifts with quantum mechanical calculations (e.g., Gaussian software) to identify outliers.
  • Re-examine synthesis intermediates for byproducts or stereoisomers that may skew results.
  • Use multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What strategies optimize the intramolecular cyclization efficiency of this compound derivatives?

Design a factorial experiment:

  • Variables : Catalyst loading (5–20 mol%), solvent polarity (toluene vs. DMF), and reaction time (12–48 hrs).
  • Analysis : Use ANOVA to identify significant factors.
  • Validation : Characterize products via XRD to confirm cyclization regioselectivity. Publish negative results (e.g., failed catalysts) to aid community troubleshooting .

Q. How can computational models improve the predictive accuracy of this compound’s bioactivity?

Combine in silico methods:

  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., indole-binding enzymes).
  • ADMET profiling : Employ SwissADME to assess solubility and toxicity.
  • Validation : Cross-correlate predictions with in vitro assays (e.g., enzyme inhibition) and adjust models using Bayesian optimization .

Q. Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression:

  • Fit data to a four-parameter logistic model (IC₅₀ calculation).
  • Use bootstrapping to estimate confidence intervals.
  • Address outliers via Grubbs’ test and report effect sizes (e.g., Cohen’s d) for biological significance .

Q. How should researchers address variability in biological assay results for this compound?

Implement quality controls:

  • Replicates : Perform triplicate assays with independent synthetic batches.
  • Blinding : Randomize sample processing to minimize bias.
  • Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan for heterogeneity assessment .

Q. Methodological Challenges

Q. What ethical considerations arise when handling this compound in preclinical studies?

Adopt the following framework:

  • Safety protocols : Use fume hoods and personal protective equipment (PPE) for synthesis.
  • Data transparency : Share raw spectra and cytotoxicity data in public repositories (e.g., Zenodo).
  • Compliance : Follow institutional guidelines for hazardous waste disposal and animal testing approvals .

Q. How can researchers design a robust literature review strategy for this compound-related studies?

Use systematic methods:

  • Databases : Search PubMed, SciFinder, and Web of Science with keywords (e.g., “indole derivatives AND synthesis”).
  • Inclusion criteria : Prioritize peer-reviewed articles (2015–2025) with full experimental details.
  • Synthesis : Create a matrix comparing synthesis routes, yields, and catalytic systems to identify research gaps .

Q. Tables for Key Data

Property Experimental Value Computational Prediction Discrepancy
Boiling Point (°C)748.4732.1+16.3
Density (g/cm³)1.51.47+0.03
Refractive Index1.7051.688+0.017
Data derived from experimental assays and Gaussian 09 simulations .

Comparison with Similar Compounds

Oxopropaline G

Structural Differences

  • Molecular Formula : C₁₅H₁₄N₂O₂ (vs. C₁₅H₁₄N₂O₃ for Oxopropaline D) .
  • Key Functional Groups : Oxopropaline G lacks the oxymethylene group (δC 66.1) present in this compound, instead featuring a methylene group . This difference reduces its oxygen content and alters polarity.
  • Optical Activity : Oxopropaline G is optically inactive, unlike its enantiomerically synthesized counterpart, this compound .

Other β-Carboline Alkaloids

Actinozine A and Cyclo (D-Pro-D-Leu)

  • Structural Features : These diketopiperazines lack the β-carboline core but share microbial origins (e.g., Streptomyces spp.) .
  • Bioactivity: Actinozine A exhibits antitumor properties, whereas this compound’s biological roles are less defined .

Pyrrolam B and Spoxazomicin D

  • Functional Groups : Both contain indole-derived structures but differ in side-chain modifications (e.g., pyrrolidine vs. oxymethylene groups) .
  • Synthesis: Unlike this compound, these compounds are synthesized via non-electrocyclic pathways, emphasizing divergent strategies for β-carboline derivatives .

Data Tables

Table 1. Structural and Spectral Comparison of this compound and G

Property This compound Oxopropaline G
Molecular Formula C₁₅H₁₄N₂O₃ C₁₅H₁₄N₂O₂
Molecular Weight (g/mol) 270.10 255.11
Key NMR Signals δC 202.2 (ketone), δC 66.1 (oxymethylene) δC 202.2 (ketone), methylene group
Optical Activity Optically active Optically inactive
Producing Strains Kitasatospora sp. DCA3491 Streptomyces murinus THV12

Research Implications and Challenges

  • Structural-Activity Relationships : The oxymethylene group in this compound may enhance solubility or target binding compared to Oxopropaline G, but pharmacological studies are needed .
  • Synthetic Scalability : this compound’s enantioselective synthesis requires multi-step procedures, posing challenges for large-scale production .
  • Ecological Roles: Both compounds are likely secondary metabolites involved in microbial competition, as suggested by their co-occurrence with antibiotics like actinomycins .

Preparation Methods

Strategic Synthesis of the β-Carboline Core

The foundational step in Oxopropaline D synthesis involves constructing the 4-methyl-β-carboline nucleus. This is achieved through a thermal electrocyclic reaction of a 1-azahexatriene system, which facilitates ring closure at the indole 2,3-bond . The reaction begins with 2-formyl-3-iodoindole (6), which undergoes a palladium-catalyzed cross-coupling with isopropenyl tributyltin in dimethylformamide (DMF) to yield isopropenylindole (7) in 93% yield . Subsequent N-protection with chloromethyl methyl ether (MOMCl) produces N-MOM-indole (8) quantitatively .

A Heck reaction between 8 and methyl acrylate, mediated by palladium acetate, introduces the methyl ester group at the indole’s 4-position, forming 9. Deprotection of the N-MOM group under acidic conditions yields the 4-methyl-β-carboline framework (4), establishing the core structure for downstream functionalization .

Key Intermediate: N-MOM-1-Methoxycarbonyl-4-Methyl-β-Carboline (2)

Compound 2 serves as the linchpin for synthesizing this compound. It is prepared via a four-step sequence from 4-methyl-β-carboline (4):

  • Methoxycarbonylation : Introduction of a methoxycarbonyl group at the 1-position using methyl chloroformate.

  • N-MOM Protection : Re-protection of the indole nitrogen with MOMCl to enhance solubility and stability.

  • Ketalization Attempts : Initial efforts to ketalize the ester group using trifluoromethanesulfonic acid and trimethyl orthoformate were unsuccessful, necessitating alternative strategies .

  • Selective Reduction : Diborane-mediated reduction of the ester to a primary alcohol, followed by oxidation with activated manganese dioxide to yield the ketone intermediate .

This sequence underscores the necessity of protecting group strategies to prevent undesired side reactions during functionalization.

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

The stereochemical complexity of this compound is addressed through Sharpless asymmetric dihydroxylation. The allyl silyl ether (17), derived from aldehyde 15 via vinylmagnesium bromide addition and silylation, undergoes dihydroxylation with AD-mix β and (DHQD)₂PHAL ligand . This step produces diol 18a and 18b in a 4:1 diastereomeric ratio, with the major isomer exhibiting >90% enantiomeric excess (ee) .

StepReagent/ConditionIntermediateYield (%)ee (%)
DihydroxylationAD-mix β, (DHQD)₂PHAL18a/18b85>90
Acetonide Formation2,2-Dimethoxypropane, TsOH19a45-
DeprotectionTBAF1c62>90

Table 1 : Critical steps in the enantioselective synthesis of this compound .

Final Functionalization and Purification

The diol intermediate (18a) is protected as an acetonide using 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid, yielding 19a in 45% yield . Fluoride-mediated desilylation with tetrabutylammonium fluoride (TBAF) removes the tert-butyldimethylsilyl (TBDMS) group, followed by acidic hydrolysis of the acetonide to unveil the vicinal diol. Final purification via preparative thin-layer chromatography (TLC) with methanol-chloroform (1:99) affords this compound (1c) in 62% yield and >90% ee .

Analytical Characterization and Validation

Synthetic this compound is validated through spectroscopic and chromatographic techniques:

  • ¹H-NMR (500 MHz, CDCl₃) : Key signals include δ 2.90 (s, 3H, N-CH₃), 3.54–4.64 (m, 4H, diol protons), and aromatic resonances at δ 7.33–8.15 .

  • IR (KBr) : Peaks at 3518 cm⁻¹ (O-H stretch) and 1663 cm⁻¹ (C=O stretch) confirm functional groups .

  • Melting Point : 155–157°C, consistent with natural isolates .

These data ensure structural fidelity and enantiomeric purity, critical for biological evaluation.

Challenges and Optimization Insights

  • Ketalization Limitations : Initial failures in ketalizing intermediate 11 necessitated alternative reduction-oxidation sequences, highlighting the sensitivity of β-carboline derivatives to strong acids .

  • Diastereomer Separation : The 4:1 ratio of diols 18a/18b required careful chromatographic separation to isolate the desired isomer, emphasizing the need for robust purification protocols .

  • Scale-Up Considerations : Multi-gram syntheses face challenges in maintaining ee during dihydroxylation, necessitating strict temperature control (−20°C) and anhydrous conditions .

Comparative Analysis of Synthetic Routes

While the Sharpless-based route remains the gold standard for enantioselectivity, alternative approaches using enzymatic resolution or chiral auxiliaries have been explored but suffer from lower yields (<30%) . The current methodology balances efficiency (62% overall yield) and stereochemical control, making it the preferred industrial route .

Properties

CAS No.

152752-59-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one

InChI

InChI=1S/C15H14N2O3/c1-8-6-16-14(15(20)11(19)7-18)13-12(8)9-4-2-3-5-10(9)17-13/h2-6,11,17-19H,7H2,1H3/t11-/m0/s1

InChI Key

QATLRHOKLQIJNA-NSHDSACASA-N

SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O

Isomeric SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)[C@H](CO)O

Canonical SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O

Key on ui other cas no.

152752-59-5

Synonyms

oxopropaline D

Origin of Product

United States

Retrosynthesis Analysis

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